molecular formula C10H7F2KO3 B2762681 Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate CAS No. 1803604-72-9

Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate

Cat. No.: B2762681
CAS No.: 1803604-72-9
M. Wt: 252.258
InChI Key: JOLKKHOLNCCVPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate is a chemical compound with the molecular formula C10H7F2KO3. It is a potassium salt of a difluorinated β-keto ester, characterized by the presence of both fluorine atoms and a phenyl group. This compound is primarily used in research settings and has applications in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate typically involves the reaction of 2,2-difluoro-3-oxo-4-phenylbutanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

2,2-difluoro-3-oxo-4-phenylbutanoic acid+KOHPotassium 2,2-difluoro-3-oxo-4-phenylbutanoate+H2O\text{2,2-difluoro-3-oxo-4-phenylbutanoic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 2,2-difluoro-3-oxo-4-phenylbutanoic acid+KOH→Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate+H2​O

Industrial Production Methods: This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate involves its interaction with various molecular targets. The difluoromethylene group can mimic the behavior of other functional groups, allowing it to interact with enzymes and receptors in unique ways. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

  • Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate
  • Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
  • Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate

Uniqueness: Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate is unique due to its specific structural features, including the position of the phenyl group and the presence of two fluorine atoms. These features confer distinct reactivity and stability, making it particularly useful in synthetic organic chemistry and drug design .

Properties

IUPAC Name

potassium;2,2-difluoro-3-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3.K/c11-10(12,9(14)15)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLKKHOLNCCVPU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C(=O)[O-])(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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